molecular formula C18H19NO4S B2512626 N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide CAS No. 442530-92-9

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide

Cat. No.: B2512626
CAS No.: 442530-92-9
M. Wt: 345.41
InChI Key: FJWAOCMYGAQEIJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide is an organic compound that features both acetyl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide typically involves a multi-step process:

    Acetylation: The starting material, 3-aminophenyl, undergoes acetylation to form 3-acetylaminophenyl.

    Sulfonylation: The acetylated product is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)butanamide
  • N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)pentanamide

Uniqueness

N-(3-acetylphenyl)-3-(4-methylbenzenesulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where both acetyl and sulfonyl functionalities are required.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-6-8-17(9-7-13)24(22,23)11-10-18(21)19-16-5-3-4-15(12-16)14(2)20/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWAOCMYGAQEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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